molecular formula C12H13F3N2O2 B14836479 4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide

4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide

Katalognummer: B14836479
Molekulargewicht: 274.24 g/mol
InChI-Schlüssel: VVPHNGKCXLMZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a nicotinamide moiety, making it a unique and versatile molecule in the field of organic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors . The cyclopropoxy group may also contribute to the compound’s unique reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is unique due to the combination of its cyclopropoxy, trifluoromethyl, and nicotinamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C12H13F3N2O2

Molekulargewicht

274.24 g/mol

IUPAC-Name

4-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H13F3N2O2/c1-17(2)11(18)8-6-16-10(12(13,14)15)5-9(8)19-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

VVPHNGKCXLMZMC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CN=C(C=C1OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.